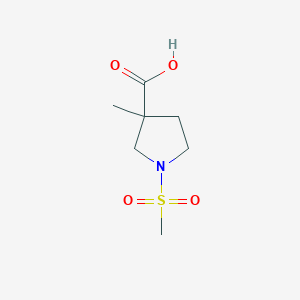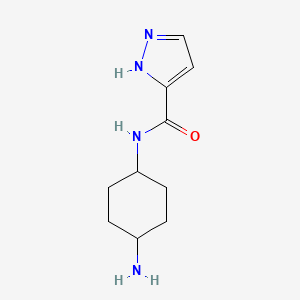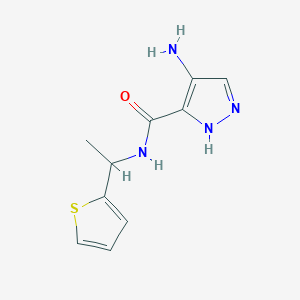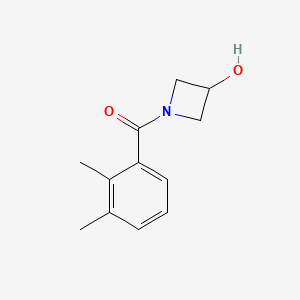
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, also known as MMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSPC is a pyrrolidine derivative that is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of fumarase, which is an enzyme that is involved in the Krebs cycle.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and fumarase activity. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to be relatively non-toxic, and its toxicity profile has been studied in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its relatively low toxicity, high purity, and ease of synthesis. However, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for further research on 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activity and the investigation of its potential applications in various fields. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can also be used as a probe to study protein-ligand interactions and enzyme kinetics, and further research in this area could lead to a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid could lead to improved yields and purity of the final product.
Synthesemethoden
The synthesis of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid involves several chemical reactions, including the reaction of 3-methylpyrrolidine with chlorosulfonic acid to form 3-methylsulfonylpyrrolidine. This intermediate product is then reacted with ethyl chloroformate to form 3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various drugs and biologically active molecules. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. In biochemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-7(6(9)10)3-4-8(5-7)13(2,11)12/h3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZZYVBVJVFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)

![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)

![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)